Chlorotris(triphenylphosphine)ruthenium(II) acetate

描述

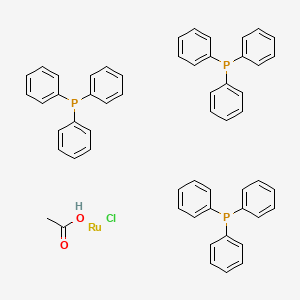

Chlorotris(triphenylphosphine)ruthenium(II) acetate is an organometallic compound with the chemical formula C56H48ClO2P3Ru. It is a coordination complex of ruthenium, featuring three triphenylphosphine ligands, one chloride ligand, and one acetate ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Chlorotris(triphenylphosphine)ruthenium(II) acetate can be synthesized through the reaction of ruthenium trichloride trihydrate with triphenylphosphine in the presence of an acetate source. The reaction typically involves the following steps:

- Dissolving ruthenium trichloride trihydrate in methanol.

- Adding triphenylphosphine to the solution.

- Introducing an acetate source, such as sodium acetate, to the mixture.

- Heating the reaction mixture under reflux conditions for several hours.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

化学反应分析

Catalytic Transfer Hydrogenation

This compound demonstrates high activity in transfer hydrogenation (TH) reactions. For example, it catalyzes the reduction of acetophenone to 1-phenylethanol in 2-propanol under basic conditions. Key findings include:

-

Turnover Frequency (TOF): Up to 81,000 h⁻¹ at 30°C with a substrate-to-catalyst ratio (S/C) of 2000 .

-

Mechanistic Role: The acetate ligand facilitates rapid ligand displacement due to its weak coordination, enabling the formation of active Ru-H intermediates .

Table 1: Transfer Hydrogenation of Acetophenone

| Catalyst | Additive | Temperature (°C) | TOF (h⁻¹) | Conversion (%) |

|---|---|---|---|---|

| Ru(PP)(OAc)₂ | None | 82 | 38,000 | 98 |

| Ru(PP)(OAc)₂ | Ampy | 82 | 30,000 | 98 |

| Ru(PP)(OAc)₂ | None | 30 | 81,000 | 99 |

The bulky Josiphos ligand enhances activity by promoting acetate dissociation, while amine additives like ampy stabilize intermediates .

Oxidation and Reduction Reactions

The compound participates in redox cycles, leveraging the Ru(II/III) transition:

-

Oxidation: Reacts with tert-butyl hydroperoxide to oxidize alcohols to ketones or aldehydes. The acetate ligand stabilizes higher oxidation states .

-

Reduction: Generates Ru-H species in the presence of H₂ or 2-propanol, enabling hydrogenation of alkenes and ketones .

Key Reaction Pathways:

Ligand Substitution and Coordination Chemistry

The acetate ligand exhibits dynamic coordination behavior:

-

η¹ vs. η² Binding: Rapid interchange between monodentate (η¹) and bidentate (η²) modes in solution, enhancing ligand lability .

-

Phosphine Exchange: Triphenylphosphine (PPh₃) ligands are readily substituted by stronger-field ligands (e.g., CO, amines), altering reactivity .

Example: Reaction with carbon monoxide:

Insertion Reactions with Unsaturated Substrates

The compound mediates insertion of alkynes and alkenes into Ru–H or Ru–Cl bonds:

-

Alkyne Insertion: Phenylacetylene inserts into Ru–H bonds to form vinylruthenium intermediates, enabling oligomerization .

-

Catalytic Dimerization: Converts terminal alkynes (e.g., PhC≡CH) to conjugated enynes with >90% efficiency under mild conditions .

Mechanistic Insight:

科学研究应用

Catalytic Applications

Chlorotris(triphenylphosphine)ruthenium(II) acetate is widely recognized for its catalytic properties in various chemical reactions:

- Hydrogenation Reactions : It serves as a catalyst for the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds. This application is crucial in the production of fine chemicals and pharmaceuticals.

- Oxidation Reactions : The compound can catalyze oxidation processes, converting alcohols to carbonyl compounds. This is particularly useful in organic synthesis where selective oxidation is required.

- Cross-Coupling Reactions : It plays a role in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Table 1: Summary of Catalytic Reactions

| Reaction Type | Example Reaction | Application Area |

|---|---|---|

| Hydrogenation | Alkene → Alkane | Fine chemicals production |

| Oxidation | Alcohol → Aldehyde/Ketone | Organic synthesis |

| Cross-Coupling | Aryl halide + Aryl boronic acid → Biaryl | Pharmaceutical synthesis |

Biological Applications

Recent studies have explored the potential biological activities of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt cellular processes in microorganisms.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of several cancer cell lines while showing low toxicity to normal cells. The mechanism was linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Industrial Applications

This compound is also utilized in various industrial processes:

- Synthesis of Fine Chemicals : Its catalytic properties make it valuable for synthesizing fine chemicals used in pharmaceuticals and agrochemicals.

- Thin Film Deposition : The compound is employed in the deposition of thin films for electronic applications, including organic light-emitting diodes (OLEDs).

Table 2: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Fine Chemicals | Synthesis of pharmaceuticals |

| Electronics | Thin film deposition for OLEDs |

| Polymer Chemistry | Catalysis in polymerization reactions |

作用机制

The mechanism of action of chlorotris(triphenylphosphine)ruthenium(II) acetate involves its ability to coordinate with various substrates and facilitate chemical transformations. The triphenylphosphine ligands provide stability to the ruthenium center, while the chloride and acetate ligands participate in catalytic cycles. The compound can activate molecular hydrogen, oxygen, and other small molecules, enabling a wide range of catalytic reactions.

相似化合物的比较

Similar Compounds

Dichlorotris(triphenylphosphine)ruthenium(II): This compound has two chloride ligands instead of one chloride and one acetate ligand.

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This complex features a carbonyl ligand in place of the acetate ligand.

Uniqueness

Chlorotris(triphenylphosphine)ruthenium(II) acetate is unique due to the presence of the acetate ligand, which imparts distinct reactivity and stability compared to its analogs. The acetate ligand can participate in various catalytic cycles, making this compound particularly versatile in organic synthesis and catalysis.

生物活性

Chlorotris(triphenylphosphine)ruthenium(II) acetate, with the molecular formula CHClOPRu, is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.

Overview of this compound

This ruthenium complex features three triphenylphosphine ligands, one chloride ligand, and one acetate ligand. Its unique structure contributes to its reactivity and stability, making it a candidate for various biological applications. The compound is synthesized through the reaction of ruthenium trichloride trihydrate with triphenylphosphine and an acetate source under specific conditions, yielding a product that is often used in catalysis and organic synthesis .

Biological Applications

1. Anticancer Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through several mechanisms:

- Mechanisms of Action : The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways . Additionally, it may interfere with DNA repair mechanisms, enhancing its efficacy against resistant cancer types such as triple-negative breast cancer (TNBC) .

- Cytotoxicity Data : The IC values for this compound in different cancer cell lines have been reported to range between 0.1 μM and 20 μM, demonstrating significant cytotoxicity compared to traditional chemotherapeutics like cisplatin .

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF7 (ER+ Breast Cancer) | 0.50 ± 0.09 | |

| MDA-MB-231 (TNBC) | 0.39 ± 0.09 | |

| K562 (Leukemia) | Not specified |

2. Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that ruthenium complexes can disrupt microbial membranes or interfere with essential cellular processes, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies

Several studies have explored the biological activity of this compound:

- Zebrafish Model : A study assessed the toxicity and therapeutic potential of ruthenium complexes using a zebrafish model, indicating low toxicity at concentrations effective for anticancer activity . This suggests that this compound could be a viable candidate for further in vivo studies.

- Comparison with Other Ruthenium Complexes : Research comparing various ruthenium complexes highlighted that those containing triphenylphosphine ligands exhibited enhanced cytotoxicity and selectivity for cancer cells over healthy cells . This specificity is crucial for developing effective cancer therapies with minimal side effects.

属性

IUPAC Name |

acetic acid;chlororuthenium;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTWJXOYUHUABE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H49ClO2P3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55978-89-7 | |

| Record name | 55978-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。